
1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol is a compound that features an azetidine ring, a fluorine atom, and a hydroxyl group. Azetidines are four-membered nitrogen-containing heterocycles known for their presence in various natural products and their potential pharmacological properties . The incorporation of fluorine atoms into organic molecules often enhances their biological activity and metabolic stability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol, can be achieved through various methods. One efficient approach is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene under photochemical conditions . Another method involves nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes .
Industrial Production Methods
Industrial production of azetidines typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The aza Paternò–Büchi reaction is particularly attractive for industrial applications due to its efficiency and direct approach .
化学反应分析
Types of Reactions
1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the azetidine ring to other nitrogen-containing heterocycles.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or other nitrogen heterocycles.
Substitution: Formation of various substituted azetidines.
科学研究应用
1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol involves its interaction with specific molecular targets and pathways. The azetidine ring and fluorine atom contribute to its binding affinity and selectivity towards certain enzymes and receptors. The compound may inhibit or activate specific biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
3-allylazetidin-2-one: Exhibits similar biological activities and is used in medicinal chemistry.
Uniqueness
1-(Azetidin-3-yloxy)-3-fluoropropan-2-ol is unique due to the presence of both an azetidine ring and a fluorine atom, which enhance its biological activity and metabolic stability compared to other azetidine derivatives .
属性
分子式 |
C6H12FNO2 |
|---|---|
分子量 |
149.16 g/mol |
IUPAC 名称 |
1-(azetidin-3-yloxy)-3-fluoropropan-2-ol |
InChI |
InChI=1S/C6H12FNO2/c7-1-5(9)4-10-6-2-8-3-6/h5-6,8-9H,1-4H2 |
InChI 键 |
BLJRECBJZVPRFX-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1)OCC(CF)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


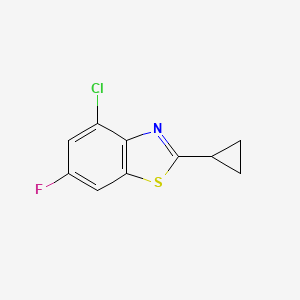
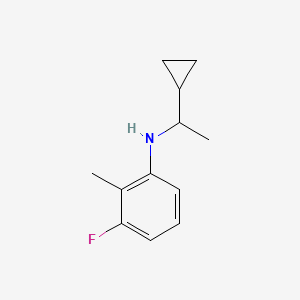
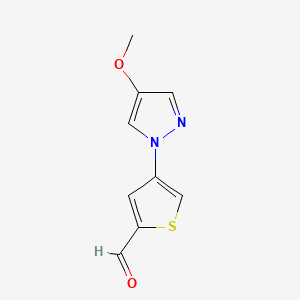
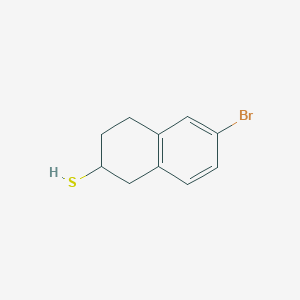
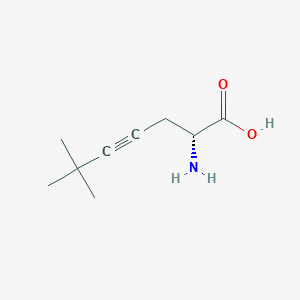

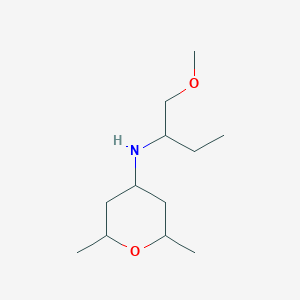
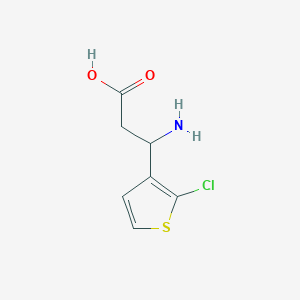
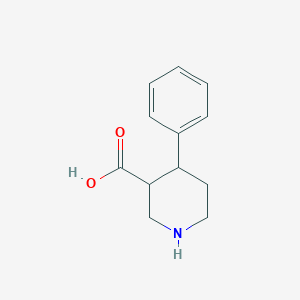
![7-ethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B15272204.png)
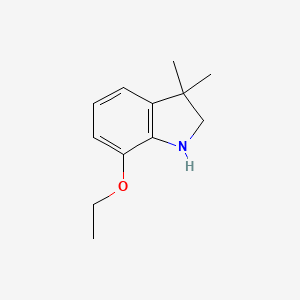
![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![1-Methyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B15272230.png)
![2-[(2,6-Dimethyloxan-4-yl)amino]-N,N-dimethylacetamide](/img/structure/B15272231.png)
